![molecular formula C12H12F2O B2939959 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one CAS No. 1238627-55-8](/img/structure/B2939959.png)

6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one is a chemical compound with the CAS Number: 1238627-55-8 . It has a molecular weight of 210.22 . The IUPAC name for this compound is 6,6-difluoro-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one . It is a liquid at room temperature .

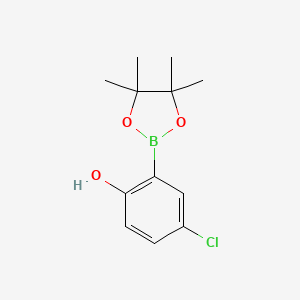

Molecular Structure Analysis

The InChI code for 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one is 1S/C12H12F2O/c13-12(14)8-4-3-6-9-5-1-2-7-10(9)11(12)15/h1-2,5,7H,3-4,6,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at room temperature .科学的研究の応用

Synthesis and Characterization

One notable area of application involves the synthesis and characterization of novel organic compounds. Research has demonstrated the synthesis of annulene-fused pseudorotaxanes, highlighting a stepwise strategy that leads to the formation of complex structures useful in supramolecular chemistry (Pak et al., 2002). Such studies are pivotal for advancing our understanding of molecular assembly and designing new materials with specific functions.

Material Science and Photovoltaics

In material science, the focus on conjugated organic materials, especially those incorporating structures similar to 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one, has led to significant advancements in photovoltaic applications. For instance, Erdoğan and Horoz (2020) synthesized a compound with potential use in dye-sensitized solar cells, demonstrating the role of such structures in improving power conversion efficiency (Erdoğan & Horoz, 2020).

Supramolecular Chemistry

The realm of supramolecular chemistry also benefits from the study of this compound derivatives. Research by Nishinaga et al. (2002) on dehydro[12]- and -[18]annulenes fused with tetrafluorobenzene explores their synthesis, electronic properties, and reactivity, contributing to the development of new materials with specific electronic characteristics (Nishinaga et al., 2002).

Organic Electronics

In organic electronics, the synthesis and investigation of compounds related to this compound are critical for the development of novel organic electronic devices. The creation of materials with desirable electronic and optical properties, such as those studied by Tahara et al. (2008), who focused on donors and acceptors based on triangular dehydrobenzo[12]annulenes, showcases the potential for these compounds in electronic applications (Tahara et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety data sheet (MSDS) for this compound can provide more detailed safety information .

作用機序

Target of Action

Fluorinated compounds are often used in medicinal chemistry due to their ability to form strong bonds with proteins, which can enhance the potency and selectivity of drug molecules .

Mode of Action

Without specific information, it’s difficult to predict the exact mode of action. The presence of fluorine atoms could influence the compound’s electronic properties, potentially affecting its interactions with biological targets .

Pharmacokinetics

The compound’s molecular weight (21022 g/mol) is within the range generally favorable for oral bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by storage temperature .

特性

IUPAC Name |

6,6-difluoro-7,8,9,10-tetrahydrobenzo[8]annulen-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O/c13-12(14)8-4-3-6-9-5-1-2-7-10(9)11(12)15/h1-2,5,7H,3-4,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSPPRASTQCHFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)C2=CC=CC=C2C1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloropyrido[3,2-d]pyrimidine HCl](/img/structure/B2939876.png)

![Tert-butyl 3-((2-methoxy-2-oxoethyl)sulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2939877.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2939885.png)

![2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2939886.png)

![4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione](/img/structure/B2939890.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2939898.png)